molecular formula C20H27ClN4O3S2 B2954231 4-(azepan-1-ylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189691-06-2

4-(azepan-1-ylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2954231
CAS No.: 1189691-06-2
M. Wt: 471.03
InChI Key: ZYTLXHIGDQAKAV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazolo[5,4-c]pyridine core substituted with a methyl group at the 5-position and a sulfonamide-linked azepane ring at the benzamide’s para position. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmacological studies.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2.ClH/c1-23-13-10-17-18(14-23)28-20(21-17)22-19(25)15-6-8-16(9-7-15)29(26,27)24-11-4-2-3-5-12-24;/h6-9H,2-5,10-14H2,1H3,(H,21,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTLXHIGDQAKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride ()

  • Structural Differences :
  • 5-Substituent : Benzyl vs. methyl in the target compound.
  • Benzamide Substituent : tert-Butyl vs. azepane-1-ylsulfonyl.
    • Implications :
  • The benzyl group may enhance lipophilicity and receptor binding affinity compared to the methyl group.

4-(Azepan-1-ylsulfonyl)-N-(5-Ethylsulfonyl-2-hydroxyphenyl)benzamide ()

  • Structural Differences :
  • Core Structure : Phenyl vs. thiazolo-pyridine.
  • Substituents : Ethylsulfonyl and hydroxyl groups vs. methyl-thiazolo-pyridine.
    • Implications :
  • The hydroxyl and ethylsulfonyl groups improve water solubility (11.6 µg/mL at pH 7.4) but may reduce blood-brain barrier penetration compared to the thiazolo-pyridine core .

N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(Dimethylamino)carbonyl]-2-{[(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide () Structural Differences:

  • Substituents: Chloropyridinyl and dimethylamino-carbonyl vs. azepane-sulfonyl. Implications:
  • The dimethylamino-carbonyl group may enhance solubility and metabolic stability, while the chloropyridinyl group introduces steric and electronic effects distinct from the azepane-sulfonyl moiety .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Weight Key Substituents Solubility (pH 7.4) LogP* Source
Target Compound ~495 g/mol† 5-Methyl-thiazolo-pyridine, Azepane-sulfonyl Not reported Estimated ~3.5 N/A
N-(5-Benzyl-...-4-(tert-butyl)benzamide Hydrochloride 493.5 g/mol Benzyl, tert-Butyl Not reported ~4.2
4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide 466.6 g/mol Ethylsulfonyl, Hydroxyphenyl 11.6 µg/mL ~2.8
N1-(5-Chloropyridin-2-yl)-N2-...ethanediamide ~600 g/mol† Chloropyridinyl, Dimethylamino-carbonyl 0.5–10% (tablet) ~2.5

*LogP estimated using fragment-based methods.
†Calculated based on molecular formula.

Pharmacological and Functional Comparisons

  • Target Compound vs. Compound :
    • The azepane-sulfonyl group in the target compound may confer stronger sulfonamide-mediated interactions (e.g., with carbonic anhydrase or kinase targets) compared to the inert tert-butyl group .
  • Target Compound vs. Compound :
    • The thiazolo-pyridine core likely enhances CNS penetration compared to the hydroxyl-phenyl scaffold, which is more polar and less membrane-permeable .
  • Target Compound vs.

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